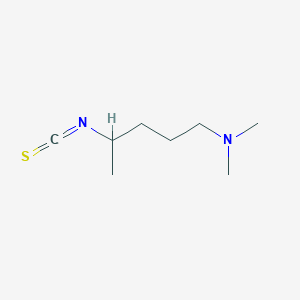![molecular formula C8H14O4 B14424030 Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol CAS No. 84414-68-6](/img/structure/B14424030.png)
Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol is a compound that combines the properties of acetic acid and a bicyclic ether structure. The compound is known for its unique chemical structure, which includes a seven-membered ring with an oxygen atom, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxabicyclo[4.1.0]heptane derivatives, including 7-oxabicyclo[4.1.0]heptan-2-ol, can be achieved through several methods. One common approach is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of enantiomerically enriched derivatives, which are useful in asymmetric synthesis of natural products and bioactive compounds .
Industrial Production Methods: In industrial settings, the production of 7-oxabicyclo[4.1.0]heptane derivatives often involves catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis isomer can be isomerized into the more stable trans isomer using metallic sodium .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxabicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of cyclohexene by dendritic complexes can produce 7-oxabicyclo[4.1.0]heptan-2-one .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like dendritic complexes and reducing agents such as NADPH-dependent 3-quinuclidinone reductases . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include 7-oxabicyclo[4.1.0]heptan-2-one and other derivatives that can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]heptan-2-ol and its derivatives have significant applications in scientific research. They are used as substrates to investigate the substrate specificity of enzymes like NADPH-dependent 3-quinuclidinone reductases . Additionally, these compounds are valuable in the synthesis of polymers, bioactive compounds, and natural products .
Wirkmechanismus
The mechanism of action of 7-oxabicyclo[4.1.0]heptan-2-ol involves its interaction with molecular targets and pathways in biological systems. For instance, it can act as a substrate for specific enzymes, leading to the formation of various products through enzymatic reactions . The compound’s unique structure allows it to participate in stereoselective reactions, making it a valuable tool in asymmetric synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 7-oxabicyclo[4.1.0]heptan-2-ol include 7-oxabicyclo[2.2.1]heptane, 1,2-epoxycyclohexane, and 1,4-epoxycyclohexane .
Uniqueness: What sets 7-oxabicyclo[4.1.0]heptan-2-ol apart from these similar compounds is its specific ring structure and the presence of the hydroxyl group at the second position. This unique structure allows it to undergo specific reactions and form distinct products that are not achievable with other similar compounds .
Conclusion
Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol is a versatile compound with a wide range of applications in scientific research, particularly in the fields of chemistry and biology. Its unique structure and reactivity make it a valuable tool for the synthesis of various bioactive compounds and polymers.
Eigenschaften
CAS-Nummer |
84414-68-6 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C6H10O2.C2H4O2/c7-4-2-1-3-5-6(4)8-5;1-2(3)4/h4-7H,1-3H2;1H3,(H,3,4) |
InChI-Schlüssel |
ZCTDGNRTQGPDII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CC(C2C(C1)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/structure/B14423951.png)
![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)

![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)









